5-amino-1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrolone core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the 4-methoxyphenyl and 6-methyl-1H-benzimidazol-2-yl groups can be done through nucleophilic substitution or coupling reactions.
Amination: The amino group can be introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions can modify the benzimidazole or pyrrolone rings.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: It may exhibit biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in developing new medications due to its unique structure.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, affecting cellular pathways, and altering biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-methoxyphenyl)-2H-pyrrol-3-one: Lacks the benzimidazole group.
4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the amino and methoxyphenyl groups.
Uniqueness
The presence of both the benzimidazole and methoxyphenyl groups, along with the amino substitution, makes 5-amino-1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one unique in its potential reactivity and applications.
Properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-3-8-14-15(9-11)22-19(21-14)17-16(24)10-23(18(17)20)12-4-6-13(25-2)7-5-12/h3-9H,10,20H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPQVSSGMMBGNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.